![molecular formula C12H16O4 B1681737 Senkyunolide I CAS No. 94596-28-8](/img/structure/B1681737.png)
Senkyunolide I
Overview
Description
Senkyunolide I is a natural phthalide compound primarily found in the rhizomes of Ligusticum chuanxiong and Angelica sinensis, both of which are traditional Chinese medicinal herbs. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardio-cerebral vascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Senkyunolide I can be synthesized through various chemical routes. One common method involves the extraction from the rhizomes of Ligusticum chuanxiong using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes grinding the plant material, followed by solvent extraction, concentration, and purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Senkyunolide I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Senkyunolide I has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phthalides and their chemical properties.
Biology: this compound is studied for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: It has shown promise in the treatment of migraines, oxidative stress, and ischemic stroke.
Industry: This compound is used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Senkyunolide I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: this compound enhances the activity of antioxidant enzymes and reduces oxidative stress.
Neuroprotective: It promotes the survival and differentiation of neural cells through pathways involving Akt and β-catenin.
Comparison with Similar Compounds
Similar Compounds
Ligustilide: Another phthalide found in Ligusticum chuanxiong, known for its analgesic and anti-inflammatory properties.
Senkyunolide A: A structural isomer of Senkyunolide I with similar pharmacological effects.
Levistolide A: Found in the same plant sources, known for its anti-inflammatory and anti-thrombotic activities.
Uniqueness
This compound is unique due to its relatively stable chemical structure, good blood-brain barrier permeability, and a broad spectrum of pharmacological activities. Its stability to heat, acid, and oxygen makes it a promising candidate for further drug development .
Biological Activity
Senkyunolide I (SI) is a natural phthalide compound primarily derived from plants in the Umbelliferae family, particularly Ligusticum chuanxiong. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and neuroprotective effects. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Pharmacological Properties
This compound exhibits a range of pharmacological effects:
- Anti-inflammatory Effects : SI has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various models of inflammation . It modulates key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses .
- Neuroprotective Effects : Research indicates that SI protects against sepsis-associated encephalopathy by reducing neuronal apoptosis and suppressing microglial activation in the hippocampus. In murine models, SI improved survival rates and cognitive function following sepsis .
- Antioxidant Activity : SI demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress-induced damage in neural cells .
- Cardiovascular Protection : The compound shows promise as a cardio-cerebral vascular drug candidate due to its ability to alleviate ischemia-reperfusion injury and improve blood-brain barrier permeability .
This compound's biological activities are mediated through various mechanisms:
- Inhibition of Cytokine Release : SI reduces the expression of inflammatory cytokines through the downregulation of signaling pathways involved in inflammation.
- Neuroprotection : By inhibiting microglial activation and reducing apoptosis in neurons, SI protects against neuroinflammation and cognitive decline associated with sepsis.
- Antioxidative Stress Response : SI enhances cellular defense mechanisms against oxidative stress by modulating antioxidant enzyme activities.
Study 1: Sepsis-Associated Encephalopathy
In a study involving a murine model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound (36 mg/kg) significantly improved survival rates from 54% to 83% over seven days. The treatment also reduced systemic inflammation markers and improved cognitive function as assessed by fear conditioning tests .
Study 2: Neuroprotection in Ischemic Injury
Another study demonstrated that this compound could alleviate ischemic brain injury by inhibiting apoptosis and reducing inflammation in neuronal cells subjected to oxygen-glucose deprivation. The results indicated a significant decrease in apoptotic cell rates compared to control groups .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Distribution Volume : Approximately 1.32 l/kg, indicating extensive distribution throughout the body .
- Plasma Binding : Moderately bound in plasma (54% unbound) which suggests good bioavailability .
- Metabolism : Primarily undergoes phase II metabolism via UGT2B15-mediated glucuronidation, leading to effective clearance from systemic circulation .
Summary Table of Biological Activities
Properties
IUPAC Name |
(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-JXQVETIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317406 | |
Record name | Senkyunolide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94596-28-8 | |
Record name | Senkyunolide I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senkyunolide I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Senkyunolide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SENKYUNOLIDE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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